molecular formula C24H22FN5O4 B10788284 Mgl-IN-1

Mgl-IN-1

Cat. No.: B10788284
M. Wt: 463.5 g/mol
InChI Key: XRIROGBLGLPXQI-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mgl-IN-1 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a serine hydrolase enzyme involved in the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This compound has garnered significant interest due to its potential therapeutic applications in treating neurological diseases and its role in modulating endocannabinoid signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mgl-IN-1 involves the use of β-lactam-based chemistryThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Mgl-IN-1 primarily undergoes covalent modification reactions with the active site of monoacylglycerol lipase. This involves the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition .

Common Reagents and Conditions: The reactions involving this compound typically require organic solvents, specific catalysts, and controlled temperatures. The presence of nucleophilic groups in the enzyme’s active site facilitates the covalent modification process .

Major Products Formed: The major product formed from the reaction of this compound with monoacylglycerol lipase is a covalently modified enzyme-inhibitor complex. This complex results in the irreversible inhibition of the enzyme’s activity .

Mechanism of Action

Properties

IUPAC Name

(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIROGBLGLPXQI-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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